(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate
Overview
Description
(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is also known as DHBDB and is a type of diol-based benzene derivative.
Scientific Research Applications
Nanoparticle Carrier Systems for Agriculture
Research on polymeric and solid lipid nanoparticles demonstrates their utility in delivering fungicides like carbendazim and tebuconazole for agricultural applications. These nanoparticles offer benefits such as modified release profiles, reduced environmental and human toxicity, and improved efficiency in targeting sites of action, suggesting potential agricultural applications for similar compounds (Campos et al., 2015).
Phytochemical Investigations for Free-Radical Scavenging
Studies on Anaphalis lactea have isolated new compounds with significant free-radical scavenging properties, highlighting the potential of naturally derived compounds in antioxidant applications. This suggests that (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate, with its structural specificity, could be explored for its antioxidant capacities (Zhao-yan Ren et al., 2008).
Crystal Structures for Drug Development
The detailed crystallographic analysis of compounds isolated from natural sources, such as N-deacetyllappaconitine, provides foundational knowledge for drug development, particularly in understanding compound interactions and stability. This approach could be applied to (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate for its potential pharmacological properties (Xin-Wei Shi et al., 2015).
properties
IUPAC Name |
[(2S,3S)-4-benzoyloxy-2,3-dihydroxybutyl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c19-15(11-23-17(21)13-7-3-1-4-8-13)16(20)12-24-18(22)14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOUKNAKSJTIKP-HOTGVXAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(C(COC(=O)C2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]([C@H](COC(=O)C2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365512 | |
Record name | (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate | |
CAS RN |
929558-08-7 | |
Record name | (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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